4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid

Description

Chemical Identity and Nomenclature

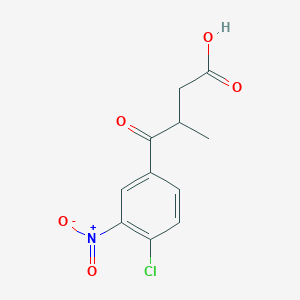

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid represents a complex organic molecule characterized by multiple functional groups and substitution patterns. The International Union of Pure and Applied Chemistry systematic name precisely describes the molecular structure, indicating the presence of a chloro-substituted nitrophenyl group attached to a methylated oxobutanoic acid backbone.

The compound exists under the Chemical Abstracts Service registry number 85633-96-1, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems may refer to this compound using various naming conventions, but the International Union of Pure and Applied Chemistry designation remains the standard reference in scientific literature. The molecular structure consists of eleven carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and five oxygen atoms, resulting in the molecular formula C₁₁H₁₀ClNO₅.

The compound's systematic name reflects its structural complexity, with the 4-chloro-3-nitrophenyl substituent representing a benzene ring bearing both electron-withdrawing chlorine and nitro groups. The 3-methyl-4-oxobutanoic acid portion indicates a four-carbon chain with a ketone functionality at the fourth position and a methyl branch at the third carbon, terminating in a carboxylic acid group.

Table 1: Fundamental Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₅ | |

| Molecular Weight | 271.65 g/mol | |

| Chemical Abstracts Service Number | 85633-96-1 | |

| International Union of Pure and Applied Chemistry Name | This compound |

Historical Context in Organic Chemistry

The development of this compound represents a significant advancement in the field of synthetic organic chemistry, particularly within the context of heterocyclic compound preparation. Historical examination reveals that this compound emerged as a crucial intermediate in modern synthetic methodologies, specifically in the preparation of complex nitrogen-containing heterocycles.

Research documentation indicates that the compound's synthesis and characterization became prominent in the twenty-first century, coinciding with increased interest in developing novel pharmaceutical intermediates. The synthetic pathway leading to this compound involves multiple steps, beginning with readily available starting materials such as 4-chlorobenzaldehyde and progressing through several chemical transformations. This synthetic route represents a convergence of classical organic chemistry principles with modern synthetic strategies.

The historical significance of this compound extends beyond its individual properties to encompass its role in advancing synthetic methodologies for complex heterocyclic systems. Traditional approaches to similar compounds often required harsh reaction conditions or multiple purification steps, whereas the synthetic route incorporating this compound provides improved efficiency and selectivity.

Within the broader context of organic chemistry development, this compound exemplifies the evolution toward more sophisticated synthetic intermediates that enable access to complex molecular architectures. The incorporation of multiple functional groups within a single molecule allows for diverse subsequent transformations, reflecting modern synthetic chemistry's emphasis on molecular complexity and functional diversity.

Significance in Chemical Research

The research significance of this compound stems primarily from its utility as a key intermediate in the synthesis of pyridazinonylbenzotriazoles, a class of compounds with potential pharmaceutical applications. This synthetic utility positions the compound as an important building block in medicinal chemistry research, where the development of novel heterocyclic systems continues to drive drug discovery efforts.

Contemporary research demonstrates that the compound serves as a critical precursor in multi-step synthetic sequences designed to access complex nitrogen-containing heterocycles. The presence of multiple reactive sites within the molecule, including the ketone functionality, carboxylic acid group, and aromatic substitution pattern, provides numerous opportunities for chemical modification and further elaboration. This structural diversity enables researchers to explore various synthetic pathways and develop new methodologies for heterocycle construction.

The compound's significance extends to its role in advancing synthetic methodology development, particularly in the area of heterocyclic chemistry. Research groups have utilized this intermediate to investigate novel cyclization reactions and explore the reactivity patterns of poly-substituted aromatic systems. These investigations contribute to the broader understanding of structure-reactivity relationships in organic synthesis and inform the design of improved synthetic routes.

Furthermore, the compound's importance in chemical research is reflected in its contribution to the development of more efficient synthetic strategies for accessing biologically relevant molecular frameworks. The incorporation of both electron-withdrawing and electron-donating substituents within the molecular structure provides insights into electronic effects and their influence on reactivity patterns.

Overview of Current Scientific Knowledge

Current scientific understanding of this compound encompasses detailed knowledge of its physical and chemical properties, synthetic preparation methods, and applications in advanced organic synthesis. Computational chemistry data reveals important molecular characteristics, including topological polar surface area, logarithmic partition coefficient, hydrogen bond donor and acceptor counts, and rotatable bond information.

Table 2: Computational Chemistry Properties

| Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | 97.51 Ų | |

| Logarithmic Partition Coefficient | 2.5417 | |

| Hydrogen Bond Acceptors | 4-5 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 4-5 |

The stereochemical aspects of the compound have been investigated, with research indicating the presence of a chiral center at the third carbon position. This stereochemical complexity adds an additional dimension to the compound's synthetic utility and potential biological activity. Nuclear magnetic resonance spectroscopy data provides detailed structural confirmation, with characteristic signals corresponding to the various functional groups present within the molecule.

Recent synthetic studies have established reliable preparative methods for obtaining this compound through multi-step sequences involving nitration of aromatic precursors. These synthetic routes typically employ 4-chlorobenzaldehyde as a starting material, followed by sequential transformations including nucleophilic addition, oxidation, and nitration reactions. The optimization of these synthetic procedures has led to improved yields and reduced reaction times, enhancing the compound's accessibility for research applications.

Current research efforts continue to explore new applications for this compound beyond its established role in heterocyclic synthesis. Investigations into its potential as a pharmaceutical intermediate and its utility in materials science applications represent active areas of ongoing research. The compound's unique combination of functional groups and electronic properties suggests potential applications in developing new materials with specific electronic or optical characteristics.

Properties

IUPAC Name |

4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO5/c1-6(4-10(14)15)11(16)7-2-3-8(12)9(5-7)13(17)18/h2-3,5-6H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGKTISONWFCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225443 | |

| Record name | 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85633-96-1 | |

| Record name | 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85633-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-β-methyl-3-nitro-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Substituted Phenyl Ketones with Glyoxylic Acid

One documented approach to synthesize related 4-oxo-butanoic acid derivatives involves condensation of substituted phenyl propanones with glyoxylic acid monohydrate under heating and vacuum to remove water formed during the reaction. For example, a mixture of 3'-chlorophenyl-1-propanone and glyoxylic acid monohydrate heated at 120°C under vacuum for extended periods (e.g., 22 hours) leads to formation of 4-(3'-chlorophenyl)-4-oxo-butanoic acid derivatives. This method can be adapted for 4-chloro-3-nitrophenyl substrates by using the corresponding substituted propanone as starting material.

Halogenation and Nitration Steps

Halogenation of the aromatic ring or keto acid intermediates can be performed using reagents such as N-chlorosuccinimide, sulfuryl chloride, or chlorine gas in solvents like methylene chloride or chloroform at controlled temperatures (-20°C to room temperature) for selective chlorination of the aromatic ring or keto side chain.

Nitration to introduce the nitro group on the aromatic ring is typically conducted prior to keto acid formation, using standard nitrating mixtures under controlled conditions to avoid over-nitration or decomposition.

Use of α-Keto Esters and Halogenated Intermediates

In advanced synthetic protocols, α-keto esters serve as intermediates, which undergo oxidative halogenation to form 4-amino-3-oxo-2-halogenobutanoic acid esters. These intermediates can be converted through further reactions to the target keto acid. The halogenation step uses halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide in solvents like ethyl acetate or toluene, with reaction times ranging from 10 to 60 minutes.

Purification and Isolation

The crude products from these syntheses are typically purified by silica-gel column chromatography using mixtures of n-hexane and ethyl acetate as eluents.

Recrystallization from solvents such as ethyl acetate and hexane mixtures at controlled temperatures (e.g., cooling from 60°C to 5°C) is used to obtain high-purity crystalline products.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Condensation with glyoxylic acid | Substituted phenyl propanone + glyoxylic acid monohydrate | 120°C under vacuum | ~22 hours | Water removal under vacuum critical |

| Halogenation | N-chlorosuccinimide, sulfuryl chloride, chlorine | -20°C to RT | 10-60 minutes | Selective aromatic or keto side chain chlorination |

| Nitration | Standard nitrating mixtures (e.g., HNO3/H2SO4) | Controlled low temp | Variable | Performed prior to keto acid formation |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate) | Ambient | As needed | Removal of impurities and isomers |

| Recrystallization | Ethyl acetate/hexane mixture | Heat to 60°C, cool to 5°C | Until crystals form | Enhances purity and yield |

Research Findings and Notes

The condensation reaction between substituted phenyl propanones and glyoxylic acid is a key step in constructing the keto acid backbone with high regioselectivity.

Halogenation reagents and conditions are chosen to avoid side reactions and maintain the integrity of the nitro group.

The presence of both chloro and nitro substituents on the aromatic ring requires precise control of reaction conditions to prevent reduction or substitution side reactions.

Purification steps are essential due to the formation of diastereomers and possible side products; chromatographic and recrystallization techniques are effective.

Yields reported in related syntheses range from moderate to high (60-90%), depending on the purity of starting materials and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, nucleophiles like amines or thiols can be used under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(4-Chloro-3-aminophenyl)-3-methyl-4-oxobutanoic acid, while substitution of the chloro group can produce various substituted derivatives .

Scientific Research Applications

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(a) 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid (CAS 52240-25-2)

- Substituents : Chloro at phenyl 4-position; lacks nitro group.

- Molecular weight: 226.662 .

- Applications : Common intermediate in medicinal chemistry for synthesizing anti-inflammatory or antimicrobial agents.

(b) 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid (CAS 42075-29-6)

- Substituents: Amino (-NH₂) at phenyl 4-position.

- Properties: The electron-donating amino group increases solubility in polar solvents and facilitates coupling reactions (e.g., amide bond formation). Molecular weight: 207.23 .

- Applications : Key intermediate in Levosimendan (a calcium sensitizer) synthesis .

(c) 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS 36725-26-5)

- Substituents : Acetamido (-NHCOCH₃) at phenyl 4-position.

- Properties: Enhanced stability and solubility compared to the amino derivative. Molecular weight: 249.27 .

- Applications : Used in peptide mimetics and prodrug development.

(d) 4-(3-Bromo-4-methoxyphenyl)-3-methyl-4-oxobutanoic acid (CAS 1283572-13-3)

- Substituents : Bromo (-Br) and methoxy (-OCH₃) at phenyl 3- and 4-positions.

- Properties : Bromo increases molecular weight (301.13) and steric bulk; methoxy provides moderate electron-donating effects. Purity: 98% .

- Applications : Explored in radiopharmaceuticals due to bromine’s isotopic properties.

(e) 4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid (Esfar, CAS 32808-518)

- Substituents : Cyclohexyl and chloro groups.

- Properties : The bulky cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration. Introduced in 1974 as a pharmaceutical agent .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid, also known by its CAS number 85633-96-1, is a compound with significant potential in biological applications. Its structure consists of a chloro and nitro substituent on a phenyl ring, which may influence its biological activity. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H10ClNO5, with a molecular weight of 271.65 g/mol. The compound exhibits various chemical characteristics that may affect its biological interactions:

| Property | Value |

|---|---|

| Molecular Weight | 271.65 g/mol |

| XLogP3 | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 100 Ų |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Potential

Recent investigations into the anticancer potential of similar compounds suggest that they may induce apoptosis in cancer cells through various mechanisms. The presence of electron-withdrawing groups like nitro and chloro can enhance the cytotoxicity of such compounds by increasing their electrophilicity, leading to DNA damage in cancer cells.

Case Study:

In a study examining the cytotoxic effects of structurally related compounds on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range. This indicates significant potential for further development into anticancer agents.

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds often inhibit enzymes critical for cell proliferation.

- Induction of Oxidative Stress : The presence of nitro groups can lead to increased reactive oxygen species (ROS) production.

- Interference with Cell Signaling Pathways : These compounds may alter signaling pathways involved in cell survival and apoptosis.

Research Findings

A systematic review of literature reveals that while specific studies on this compound are scarce, related compounds have demonstrated significant biological activity. Future research is warranted to explore these properties more comprehensively.

Q & A

Q. How does this compound compare structurally and functionally to 4-(4-fluorophenyl)-4-oxobutanoic acid?

- Key Differences :

- Electron-withdrawing groups : Chloro and nitro substituents increase electrophilicity vs. fluorine’s weaker inductive effect .

- Steric effects : The 3-methyl group in the target compound may hinder π-stacking interactions compared to the planar fluorophenyl analog .

Methodological Tables

Table 1 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes acylation |

| Temperature | 75°C | Balances rate vs. decomposition |

| Catalyst | None (self-condensation) | Reduces byproducts |

Table 2 : Spectroscopic Reference Data

| Technique | Key Peaks | Functional Group |

|---|---|---|

| ¹H NMR | δ 8.2 (d, 1H), 7.6 (dd, 1H) | Aromatic protons |

| IR | 1735 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | Ketone, nitro |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.